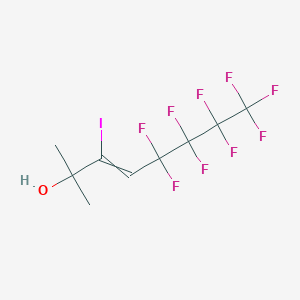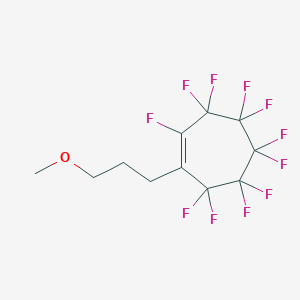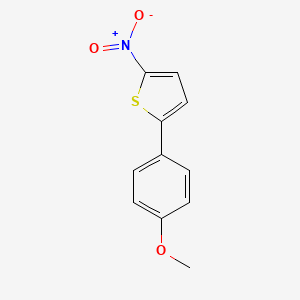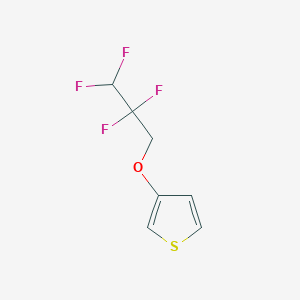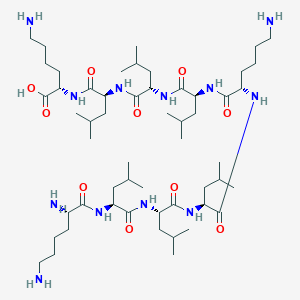![molecular formula C26H50N4O6S2Si2 B12562758 1,1'-(1,4-Phenylene)bis[3-[3-(triethoxysilyl)propyl]thiourea] CAS No. 198645-55-5](/img/structure/B12562758.png)
1,1'-(1,4-Phenylene)bis[3-[3-(triethoxysilyl)propyl]thiourea]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(1,4-Phenylene)bis[3-[3-(triethoxysilyl)propyl]thiourea] is a compound that belongs to the class of thiourea derivatives. Thiourea compounds are known for their versatile applications in various fields, including chemistry, biology, and materials science. This particular compound is notable for its potential use in creating covalent organic frameworks (COFs) with unique properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(1,4-Phenylene)bis[3-[3-(triethoxysilyl)propyl]thiourea] typically involves the condensation of 1,3,5-triformylphloroglucinol with 1,1’-(1,4-phenylene)bis(thiourea). The reaction is carried out under controlled conditions to ensure the formation of the desired product . The process involves the following steps:
Condensation Reaction: The starting materials, 1,3,5-triformylphloroglucinol and 1,1’-(1,4-phenylene)bis(thiourea), are mixed in a suitable solvent.
Reaction Conditions: The mixture is heated to a specific temperature and maintained for a certain period to facilitate the condensation reaction.
Product Isolation: The resulting product is isolated and purified using standard techniques such as filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the production of 1,1’-(1,4-Phenylene)bis[3-[3-(triethoxysilyl)propyl]thiourea] may involve large-scale reactors and optimized reaction conditions to maximize yield and efficiency. The use of automated systems and continuous flow processes can further enhance the scalability of the production .
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-(1,4-Phenylene)bis[3-[3-(triethoxysilyl)propyl]thiourea] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The thiourea groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution Reagents: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .
Applications De Recherche Scientifique
1,1’-(1,4-Phenylene)bis[3-[3-(triethoxysilyl)propyl]thiourea] has several scientific research applications:
Biology: The compound’s thiourea groups can interact with biological molecules, making it useful in biochemical studies and drug design.
Mécanisme D'action
The mechanism of action of 1,1’-(1,4-Phenylene)bis[3-[3-(triethoxysilyl)propyl]thiourea] involves its ability to form covalent bonds with other molecules. The thiourea groups can interact with various functional groups, facilitating the formation of stable complexes. This property is particularly useful in the synthesis of covalent organic frameworks (COFs), where the compound acts as a linker to create a robust and porous network .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1’-(2,5-Dimethyl-1,4-phenylene)bis(thiourea): Similar in structure but with methyl groups, leading to different properties.
1,1’-(3,3’-Dimethyl-[1,1’-biphenyl]-4,4’-diyl)bis(thiourea): Another variant with biphenyl groups, offering distinct characteristics.
Uniqueness
1,1’-(1,4-Phenylene)bis[3-[3-(triethoxysilyl)propyl]thiourea] is unique due to its triethoxysilyl groups, which enhance its ability to form strong covalent bonds and create stable frameworks. This makes it particularly valuable in the synthesis of covalent organic frameworks (COFs) with enhanced properties .
Propriétés
Numéro CAS |
198645-55-5 |
|---|---|
Formule moléculaire |
C26H50N4O6S2Si2 |
Poids moléculaire |
635.0 g/mol |
Nom IUPAC |
1-(3-triethoxysilylpropyl)-3-[4-(3-triethoxysilylpropylcarbamothioylamino)phenyl]thiourea |
InChI |
InChI=1S/C26H50N4O6S2Si2/c1-7-31-39(32-8-2,33-9-3)21-13-19-27-25(37)29-23-15-17-24(18-16-23)30-26(38)28-20-14-22-40(34-10-4,35-11-5)36-12-6/h15-18H,7-14,19-22H2,1-6H3,(H2,27,29,37)(H2,28,30,38) |
Clé InChI |
YFEOTFPFJOMGOC-UHFFFAOYSA-N |
SMILES canonique |
CCO[Si](CCCNC(=S)NC1=CC=C(C=C1)NC(=S)NCCC[Si](OCC)(OCC)OCC)(OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Propanedinitrile, [(2E,4E)-5-(dimethylamino)-2,4-pentadienylidene]-](/img/structure/B12562680.png)
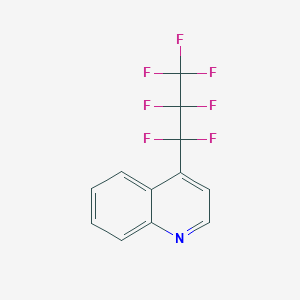
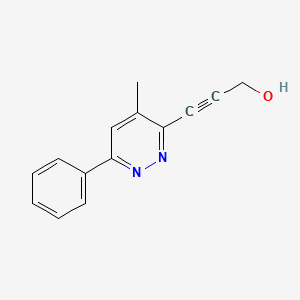
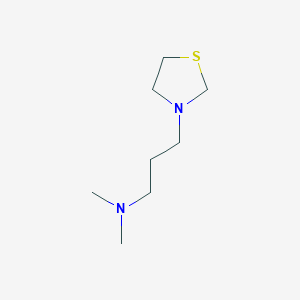
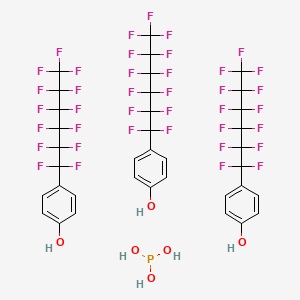
![Oxirane, 2-[difluoro(methylthio)methyl]-2-phenyl-](/img/structure/B12562701.png)
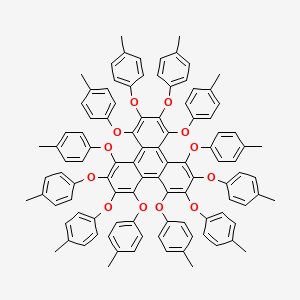
![But-2-enedioic acid--benzo[f][1,7]naphthyridine (1/1)](/img/structure/B12562709.png)
